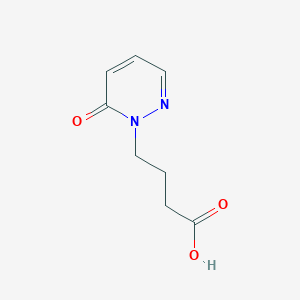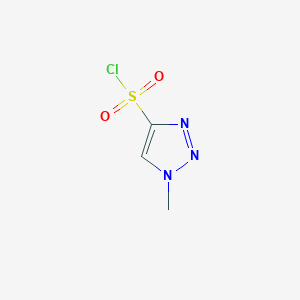
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride
Übersicht
Beschreibung
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7026 . It is also known by the synonyms PIPERIDIN-4-YL (PYRIDIN-2-YL)METHANONE HCL .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyridine ring via a methanone group . The exact structural details are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The compound has been synthesized using Piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable overall yield of 62.4%. This process highlights its accessible synthesis and potential for chemical applications (Zheng Rui, 2010).
Structural Studies and Theoretical Calculations :
- Detailed spectroscopic techniques and single-crystal X-ray diffraction studies have been utilized to characterize structural aspects of similar compounds. These studies provide insights into molecular conformations, hydrogen bonds, and intermolecular interactions, crucial for understanding the chemical behavior of such compounds (C. S. Karthik et al., 2021).
Antimicrobial Applications :
- Some derivatives have shown promising results in in vitro antimicrobial activities against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Synthesis of Novel Derivatives :
- Efforts have been made to synthesize novel derivatives involving Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride, which may lead to the discovery of new compounds with unique properties and applications (Qun‐Zheng Zhang et al., 2020).
Crystallography and Molecular Interactions :
- The crystal structure of related compounds has been determined, providing insights into molecular geometry, conformation, and interactions, essential for understanding their chemical and physical properties (B. Revathi et al., 2015).
Potential in Organic Synthesis :
- Innovative methods for the synthesis of compounds containing Piperidin-4-yl(pyridin-2-yl)methanone structures have been reported. These methods are significant for the development of new synthetic routes in organic chemistry (B. Ágai et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound that has been identified as a potential inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thus playing a crucial role in a wide range of cellular processes, including cell division, growth, and death.
Mode of Action
The compound interacts with protein kinases by binding to their active sites, thereby inhibiting their activity . The planarity of the compound’s structure, which includes a pyrido[3,4-g]quinazoline tricyclic system, is essential for its inhibitory potency . This planar structure allows the compound to fit into the active site of the protein kinase and block its activity.
Biochemical Pathways
By inhibiting protein kinases, the compound affects various biochemical pathways that are regulated by these enzymes. The exact pathways affected would depend on the specific protein kinases that the compound targets. Given the broad role of protein kinases in cellular processes, the compound’s action could potentially impact pathways related to cell growth, division, and apoptosis, among others .
Result of Action
The inhibition of protein kinases by this compound can lead to various molecular and cellular effects. For instance, it could potentially halt cell division or induce cell death, depending on the specific protein kinases it targets and the pathways they regulate .
Eigenschaften
IUPAC Name |
piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQBTRUXUIVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)







![Methyl 2',3'-dichloro-3-methyl-5-oxo-1,2,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1428404.png)




![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)